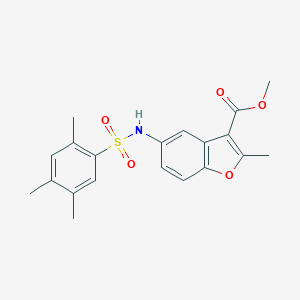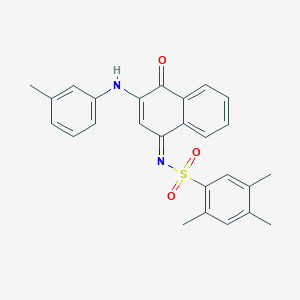![molecular formula C28H28N2O4S B281381 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281381.png)
4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butylbenzenesulfonyl group, a tricyclic oxatricyclo structure, and a pyridine carboxamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize 4-tert-butylbenzenesulfonyl chloride, which can be achieved by reacting 4-tert-butylbenzenesulfonyl chloride with appropriate reagents under controlled conditions . The next step involves the formation of the oxatricyclo structure, which can be synthesized through a series of cyclization reactions. Finally, the pyridine carboxamide moiety is introduced through a coupling reaction with the appropriate pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern techniques to streamline the synthesis process. The specific conditions and reagents used in industrial production may vary depending on the desired scale and application of the compound.
化学反应分析
Types of Reactions
4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives with different properties.
科学研究应用
4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specialized properties.
作用机制
The mechanism of action of 4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The oxatricyclo structure may provide additional binding interactions, enhancing the compound’s specificity and potency. The pyridine carboxamide moiety can further modulate the compound’s activity by interacting with specific receptors or enzymes.
相似化合物的比较
Similar Compounds
4-tert-Butylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound, used in various organic reactions.
4-tert-Butylbenzoyl chloride: Another related compound with similar reactivity, used in the synthesis of complex molecules.
Uniqueness
4-tert-butyl-N-isonicotinoyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity
属性
分子式 |
C28H28N2O4S |
|---|---|
分子量 |
488.6 g/mol |
IUPAC 名称 |
N-(4-tert-butylphenyl)sulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C28H28N2O4S/c1-28(2,3)20-8-11-22(12-9-20)35(32,33)30(27(31)19-14-16-29-17-15-19)21-10-13-26-24(18-21)23-6-4-5-7-25(23)34-26/h8-18H,4-7H2,1-3H3 |
InChI 键 |
UVHBDBMSUVNDMS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC4=C3CCCC4)C(=O)C5=CC=NC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281298.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)


![ETHYL 4-{[(4Z)-4-[(BENZENESULFONYL)IMINO]-1-OXO-1,4-DIHYDRONAPHTHALEN-2-YL]AMINO}BENZOATE](/img/structure/B281309.png)
![N-[(1Z)-3-[(2-METHOXYPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]BENZENESULFONAMIDE](/img/structure/B281310.png)
![4-ethoxy-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281311.png)
![N-[(1Z)-3-(BENZYLAMINO)-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-2,4,6-TRIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B281312.png)

![N-[(1Z)-3-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]-4-ETHOXYBENZENE-1-SULFONAMIDE](/img/structure/B281317.png)

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-ethoxybenzenesulfonamide](/img/structure/B281320.png)
![N-[(1Z)-3-[(2,5-DIMETHYLPHENYL)AMINO]-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE](/img/structure/B281321.png)
